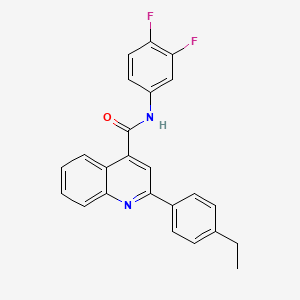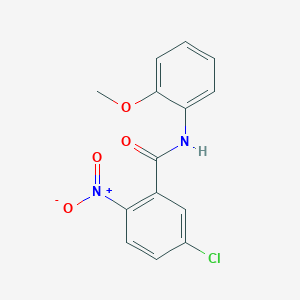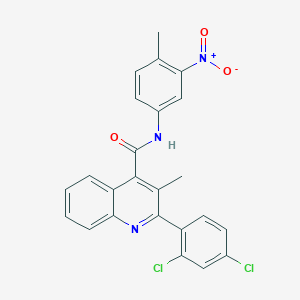![molecular formula C19H18BrNO4S B11660832 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a complex organic compound that features a bromine atom, a morpholine ring, and a methoxybenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the bromine atom, and the esterification with 4-methoxybenzoic acid. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides under cyclization conditions.
Introduction of the Bromine Atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) are common methods to introduce bromine atoms into aromatic rings.
Esterification: The final step involves the esterification of the brominated morpholine derivative with 4-methoxybenzoic acid using standard esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the aromatic rings.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidation can yield products such as quinones or carboxylic acids.
Reduction: Reduction can yield products such as alcohols or amines.
Hydrolysis: Hydrolysis yields 4-methoxybenzoic acid and the corresponding alcohol.
科学的研究の応用
Chemistry
In chemistry, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological activities. Compounds with similar structures have shown antimicrobial and anticancer activities . Therefore, this compound could be investigated for similar applications.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structural features may impart desirable properties to the final products.
作用機序
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The morpholine ring and the bromine atom could play crucial roles in binding to these targets, while the methoxybenzoate group may influence the compound’s overall pharmacokinetic properties .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic Acid: Similar in having a bromine atom and an aromatic ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group and has shown antimicrobial and anticancer activities.
Cresols: These compounds have a similar aromatic structure and are used in various industrial applications.
Uniqueness
What sets [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate apart is the combination of the bromine atom, morpholine ring, and methoxybenzoate group. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H18BrNO4S |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H18BrNO4S/c1-23-15-5-2-13(3-6-15)19(22)25-17-7-4-14(20)12-16(17)18(26)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
InChIキー |
YHGKENNQDVSAOI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)


![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11660774.png)
![N-(4-Iodo-2-methylphenyl)-3-[[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]benzamide](/img/structure/B11660781.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660815.png)
![(Z)-N-[4-(4-Methylphenyl)piperazin-1-YL]-1-(naphthalen-1-YL)methanimine](/img/structure/B11660843.png)
